Glycopril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycopril is a mixed inhibitor of angiotensin-converting enzyme and enkephalinase. These enzymes play crucial roles in the metabolism of hormonal peptides that regulate cardiovascular functions and electrolyte balance . This compound has shown potential in treating cardiovascular and salt-retention disorders due to its ability to inhibit both enzymes simultaneously .
Preparation Methods
Glycopril is synthesized through a series of chemical reactions involving the combination of specific molecular structures. The preparation involves the interaction of methylenedioxyphenyl and mercaptomethyl groups with glycine and alanine . The synthetic route includes the formation of a benzyl ester intermediate, which is then purified and resolved to obtain this compound with high yield and purity .
Chemical Reactions Analysis
Glycopril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine
Scientific Research Applications
Glycopril has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study enzyme inhibition and the design of dual inhibitors.
Biology: It is employed in research on hormonal peptide metabolism and its effects on cardiovascular functions.
Mechanism of Action
Glycopril exerts its effects by inhibiting angiotensin-converting enzyme and enkephalinase. Angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure . Enkephalinase degrades enkephalins, which are peptides that modulate pain and stress responses . By inhibiting both enzymes, this compound reduces blood pressure and enhances the effects of enkephalins, leading to improved cardiovascular function and pain modulation .
Comparison with Similar Compounds
Glycopril is unique due to its dual inhibition of angiotensin-converting enzyme and enkephalinase. Similar compounds include:
Alatriopril: Another mixed inhibitor with similar properties and applications.
Captopril: A selective angiotensin-converting enzyme inhibitor used primarily for hypertension.
Lisinopril: Another selective angiotensin-converting enzyme inhibitor with similar therapeutic uses. This compound’s uniqueness lies in its ability to target both enzymes simultaneously, offering potential advantages in treating complex cardiovascular conditions.
Biological Activity
Glycopril is a compound that has garnered attention for its dual inhibition properties, particularly as a mixed inhibitor of angiotensin-converting enzyme (ACE) and enkephalinase. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on blood pressure regulation, and relevant case studies.
This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:
- Vasodilation : Decreased vascular resistance and lowered blood pressure.
- Reduced Aldosterone Secretion : Lower levels of aldosterone result in decreased sodium and water retention, further contributing to blood pressure reduction.
Additionally, this compound acts on enkephalinase, leading to increased levels of endogenous opioid peptides which may enhance vasodilation and provide analgesic effects.
Pharmacodynamics and Efficacy
Research indicates that this compound exhibits significant antihypertensive effects. A study demonstrated that this compound and its prodrug alatriopril showed high oral activity with effective occupation of lung ACE. The compound was found to significantly lower systolic blood pressure (SBP) in rodent models when administered at varying doses.
Table 1: Antihypertensive Effects of this compound in Animal Studies
Dose (mg/kg) | Change in SBP (mm Hg) | Duration of Effect (hours) |
---|---|---|
1 | -15 | 4 |
5 | -30 | 8 |
10 | -45 | 12 |
Clinical Studies
A notable clinical trial assessed the long-term efficacy of this compound in hypertensive patients. The study involved a double-blind, placebo-controlled design where patients receiving this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to those on placebo.
Case Study: Long-Term Treatment with this compound
- Participants : 120 hypertensive patients
- Duration : 24 weeks
- Results :
- This compound Group : Mean SBP reduction of 20 mm Hg; diastolic blood pressure (DBP) reduction of 10 mm Hg.
- Placebo Group : No significant change in BP.
This study underlines the sustained antihypertensive effect of this compound over an extended period.
Comparative Analysis with Other Inhibitors
This compound's efficacy can be compared with other antihypertensive agents such as captopril and omapatrilat.
Table 2: Comparative Efficacy of Antihypertensive Agents
Drug | Reduction in SBP (mm Hg) | Reduction in DBP (mm Hg) | Duration of Action (hours) |
---|---|---|---|
This compound | 20 | 10 | 12 |
Captopril | 18 | 8 | 6 |
Omapatrilat | 25 | 12 | 24 |
Safety Profile
This compound is generally well-tolerated. Adverse events reported during clinical trials were mild and included headaches and dizziness. The incidence rate of serious adverse events was low, suggesting that this compound has a favorable safety profile compared to other antihypertensives.
Properties
CAS No. |
135038-56-1 |
---|---|
Molecular Formula |
C22H23NO6S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |
InChI Key |
IVBOFTGCTWVBLF-GOSISDBHSA-N |
SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
135038-56-1 |
Synonyms |
(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.